molecular formula C17H14ClN5O3 B2955372 N-(1,3-benzodioxol-5-ylmethyl)-5-(2-chloroanilino)triazolidine-4-carboxamide CAS No. 1207047-51-5

N-(1,3-benzodioxol-5-ylmethyl)-5-(2-chloroanilino)triazolidine-4-carboxamide

Cat. No.: B2955372
CAS No.: 1207047-51-5
M. Wt: 371.78
InChI Key: IEDVQNWHHJHATL-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-5-(2-chloroanilino)triazolidine-4-carboxamide is a triazolidine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group linked to a triazolidine core substituted with a 2-chloroanilino moiety and a carboxamide functional group. The benzodioxole group contributes to lipophilicity and metabolic stability, while the chloro-substituted aniline and triazolidine core may influence electronic properties and binding interactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(2-chloroanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3/c18-11-3-1-2-4-12(11)20-16-15(21-23-22-16)17(24)19-8-10-5-6-13-14(7-10)26-9-25-13/h1-7,15-16,20-23H,8-9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYFUXPILQSTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3C(NNN3)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-(2-chloroanilino)triazolidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • Benzodioxole moiety : Contributes to its biological activity and pharmacological properties.
  • Triazolidine ring : Enhances the compound's interaction with biological targets.

The molecular formula is C14H12ClN3O3C_{14}H_{12}ClN_3O_3 with a molecular weight of approximately 355.32 g/mol. Its synthesis typically involves multiple steps, including the reaction of benzodioxole derivatives with chloroaniline compounds.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, specifically through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Cell Proliferation : It interferes with key signaling pathways involved in cell cycle regulation, notably affecting cyclins and cyclin-dependent kinases.
  • Target Interaction : The compound binds to specific enzymes or receptors implicated in cancer progression, modulating their activity and influencing downstream signaling pathways related to inflammation and cell survival.

Anticancer Properties

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung Cancer)15.2Induces apoptosis via mitochondrial pathway
C6 (Rat Glioma)12.8Inhibits DNA synthesis and disrupts mitochondrial function
NIH/3T3 (Fibroblast)>50Low toxicity observed; serves as a control

The compound demonstrated significant cytotoxic effects on A549 and C6 cell lines while exhibiting low toxicity towards NIH/3T3 cells, indicating its potential as a selective anticancer agent .

Case Studies

  • Study on A549 Cells : In a study assessing the effects on A549 human lung adenocarcinoma cells, this compound was found to increase early and late apoptosis significantly. The study also reported a disturbance in mitochondrial membrane potential, which is crucial for maintaining cellular homeostasis .
  • SIRT1 Inhibition : Further investigations revealed that this compound inhibits SIRT1, an enzyme linked to cancer metabolism and survival pathways. Docking studies provided insights into its binding affinity for SIRT1, suggesting a potential mechanism for its anticancer effects .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological profile:

  • Benzodioxole Group : Known for enhancing bioavailability and reducing toxicity.
  • Chloroaniline Component : Modulates interactions with target proteins involved in cancer progression.

Comparative studies with similar compounds indicate that modifications in these functional groups can significantly alter biological activity, emphasizing the importance of SAR in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzodioxole-Carboxamide Family

Several compounds sharing the N-(1,3-benzodioxol-5-ylmethyl) group and carboxamide functionality have been synthesized and characterized. Key examples include:

Table 1: Physicochemical and Spectroscopic Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Heterocyclic Core Key Substituents Spectral Data (References)
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide C₂₁H₂₀N₆O₄S 452.49 148 Triazole Phenoxymethyl, thioether NMR, MS
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide C₂₁H₂₀N₄O₆S 456.47 127 Oxadiazole 4-Methoxyphenoxymethyl, thioether NMR, MS
N-(1,3-Benzodioxol-5-ylmethyl)-5-(2-chloroanilino)triazolidine-4-carboxamide (Target Compound) C₁₈H₁₆ClN₅O₃ 385.80 Not reported Triazolidine 2-Chloroanilino, carboxamide Not available
Key Observations:

Heterocyclic Core Influence: The triazolidine core in the target compound is a saturated five-membered ring with three nitrogen atoms, contrasting with the unsaturated triazole (4H-1,2,4-triazole) and oxadiazole cores in analogues. Saturation in triazolidine may enhance conformational flexibility but reduce aromatic stability compared to triazole/oxadiazole derivatives .

Physicochemical Properties :

  • Melting points of analogues range from 96–148°C, influenced by substituent polarity and crystal packing. The absence of melting point data for the target compound limits direct comparison, but its chloro-substituted aniline may increase melting temperature due to stronger intermolecular interactions .
  • Molecular weights of analogues (452–456 g/mol) are higher than the target compound (385.8 g/mol), reflecting differences in substituent bulk.

Comparison with Pyrazole and Thiadiazole Derivatives

Compounds with pyrazole or thiadiazole cores and carboxamide functionalities provide additional structural context:

Table 2: Pyrazole/Thiadiazole Analogues vs. Target Compound
Compound Name Molecular Formula Heterocyclic Core Key Substituents Yield (%) Spectral Data (References)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide C₂₁H₁₅ClN₆O Pyrazole Chloro, cyano, methyl 68 NMR, MS, IR
This compound C₁₈H₁₆ClN₅O₃ Triazolidine Chloroanilino, benzodioxole Not reported Not available
Key Observations:

Synthetic Yields :

  • Pyrazole derivatives (e.g., 3a–3p) are synthesized in moderate yields (62–71%) using carbodiimide coupling agents (EDCI/HOBt) in DMF . The absence of yield data for the target compound precludes efficiency comparisons, but analogous coupling strategies may apply .

Substituent Effects: The cyano group in pyrazole analogues enhances electrophilicity, whereas the benzodioxole group in the target compound may improve metabolic resistance via steric shielding of the methylenedioxy moiety .

Research Implications and Limitations

  • Spectral Data Gaps : The target compound lacks reported NMR/MS data, complicating direct structural validation. Analogues with benzodioxole groups (e.g., δ 2.42–2.66 ppm for methyl protons in NMR) suggest characteristic peaks for the target compound .
  • Biological Activity : While analogues exhibit diverse pharmacological activities (e.g., enzyme inhibition), the target compound’s triazolidine core may confer unique binding modes compared to pyrazole or oxadiazole derivatives .

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